molecular formula C14H21NO2 B1437241 Ethyl 2-methylaminomethyl-3-p-tolyl-propionate CAS No. 886366-02-5

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate

Cat. No.: B1437241
CAS No.: 886366-02-5
M. Wt: 235.32 g/mol
InChI Key: CFRDAGBUYJXANB-UHFFFAOYSA-N
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Description

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate (CAS 72834-32-3) is a substituted propionate ester featuring a methylaminomethyl group at the 2-position and a p-tolyl (4-methylphenyl) moiety at the 3-position. Its hydrochloride salt form (C₁₄H₂₂ClNO₂) is commonly utilized in pharmaceutical research, likely as an intermediate in drug synthesis due to its amine functionality and aromatic stability . The compound’s molecular weight is 271.78 g/mol (free base), with a purity standard of 95% in commercial supplies .

Properties

IUPAC Name

ethyl 2-(methylaminomethyl)-3-(4-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-17-14(16)13(10-15-3)9-12-7-5-11(2)6-8-12/h5-8,13,15H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRDAGBUYJXANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661382
Record name Ethyl 2-[(methylamino)methyl]-3-(4-methylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-02-5
Record name Ethyl 2-[(methylamino)methyl]-3-(4-methylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Aminomethylation Route

  • Starting Materials:
    • Ethyl 3-p-tolylpropionate
    • Methylamine (CH3NH2)
  • Solvents: Ethanol or methanol are commonly used as reaction media.
  • Reaction Conditions:
    • Temperature: Mild heating, typically ranging from room temperature to 60°C.
    • Duration: Several hours to ensure complete conversion.
  • Mechanism:
    The methylamine attacks the electrophilic carbonyl adjacent to the propionate ester, leading to substitution and formation of the aminomethyl derivative.

Industrial Scale Synthesis

  • Batch Process: Large-scale batch reactors are employed for the synthesis.
  • Purification: The crude product undergoes recrystallization or chromatographic purification to remove impurities and isolate the hydrochloride salt form with high purity (>97%).
  • Yield Optimization: Controlled addition of reagents and temperature monitoring are critical to minimize side reactions.

Reaction Types Involving this compound

Understanding the chemical reactivity during synthesis and subsequent modifications is essential.

Reaction Type Reagents/Conditions Products Formed Notes
Oxidation Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic/neutral medium Carboxylic acids or ketones Used for functional group transformations or degradation studies
Reduction Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether Primary or secondary amines Useful for modifying the amino group or ester reduction
Nucleophilic Substitution Alkyl halides or acyl chlorides with base Substituted derivatives Amino group can be replaced or modified for derivatization

Detailed Mechanistic Insights from Research

A related study on ethyl 2-{[t-butoxycarbonyl(methyl)amino]methyl}-3-hydroxy-3-phenylpropionate provides mechanistic insights relevant to aminomethyl ester synthesis. The aldol condensation of protected amino esters with aromatic aldehydes, followed by mesylation and base treatment, leads to cyclized oxazine derivatives. This pathway highlights the importance of protecting groups and reaction conditions in controlling stereochemistry and product formation, which can inform the synthesis of related aminomethyl propionates like this compound.

Summary Table of Preparation Methods

Step Description Reagents Conditions Outcome
1 Aminomethylation of ethyl 3-p-tolylpropionate Methylamine Ethanol/methanol, 25–60°C, several hours Formation of this compound
2 Conversion to hydrochloride salt HCl (gaseous or aqueous) Room temperature Stabilized hydrochloride salt for isolation
3 Purification Recrystallization or chromatography Solvents like ethanol or ethyl acetate High purity product (>97%)
4 Optional modifications Oxidizing or reducing agents Varied Derivatives or functionalized products

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate serves as a reagent in organic synthesis and is a building block for more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Converts the compound into corresponding carboxylic acids.
  • Reduction : Transforms the ester group into an alcohol.
  • Substitution : Engages in nucleophilic substitution reactions at the ester group .

Biology

In biological research, this compound has been employed to study enzyme-substrate interactions and protein-ligand binding. Its potential biological activities include:

  • Investigating antimicrobial properties.
  • Exploring anti-inflammatory effects.
  • Understanding its role in modulating biochemical pathways through enzyme inhibition or activation .

Medicine

This compound is being explored for its therapeutic properties, particularly in drug development. Research focuses on its efficacy as a potential pharmaceutical agent, assessing its safety and biological activity in various models .

Industry

In industrial applications, the compound is utilized in producing specialty chemicals and serves as an intermediate in synthesizing pharmaceuticals. Its unique chemical properties make it valuable for developing new materials and formulations .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated significant inhibition at varying concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound demonstrated effectiveness against several bacterial strains. The findings highlighted its potential use as an antimicrobial agent in pharmaceuticals and agricultural applications.

Mechanism of Action

The mechanism of action of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations

Ethyl 3-(3-Methylphenyl)Propanoate (CAS 7297-13-4)
  • Structure: Lacks the methylaminomethyl group at the 2-position.
  • Properties : Reduced basicity compared to the target compound, limiting salt formation. Applications include organic synthesis and flavoring agents due to its simpler ester and aromatic structure .
Methyl-3-(2-Thienyl)-Propionate (CAS 16862-05-8)
  • Structure : Replaces the p-tolyl group with a thienyl (sulfur-containing heterocycle).
  • Properties : Enhanced electron-rich character from the thiophene ring increases reactivity in electrophilic substitutions. Used in synthesizing aromatic compounds like eprosartan .
Ethyl-3(2-Furyl)-Propanoate (CAS 10031-90-0)
  • Structure : Substitutes p-tolyl with a furyl group.
  • Properties: The oxygen in the furan ring improves solubility in polar solvents. Commonly employed in food additives (FEMA No. 3834) .

Pharmacologically Relevant Derivatives

Methyl 2-[[2-Cyano-2-(2-Pyridinyl)Ethenyl]Amino]-3-(4-Hydroxy-2,6-Dioxo-5-Pyrimidinyl)Propenoate (Compound 10)
  • Structure: Contains cyano, pyridinyl, and pyrimidinyl groups.
Ethyl 2-[6-Methyl-4-(Thietan-3-Yloxy)Pyrimidine-2-Ylthio]Acetate (Compound 1)
  • Structure : Features a pyrimidine ring and thietane group.
  • Properties : The sulfur and nitrogen heterocycles suggest utility in antiviral or anticancer agents, though distinct from the target compound’s amine-ester framework .

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Ethyl 2-methylaminomethyl-3-p-tolyl-propionate HCl 72834-32-3 C₁₄H₂₂ClNO₂ 271.78 Ester, methylaminomethyl, p-tolyl Pharmaceutical intermediates
Ethyl 3-(3-methylphenyl)propanoate 7297-13-4 C₁₂H₁₆O₂ 192.25 Ester, m-tolyl Organic synthesis
Methyl-3-(2-thienyl)-propionate 16862-05-8 C₈H₁₀O₂S 170.23 Ester, thienyl Eprosartan synthesis
Ethyl-3(2-furyl)-propanoate 10031-90-0 C₉H₁₂O₃ 168.19 Ester, furyl Flavoring agents

Biological Activity

Ethyl 2-methylaminomethyl-3-p-tolyl-propionate is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activity, making it a candidate for various therapeutic applications. This article provides an overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

  • Molecular Formula : C₁₄H₂₁NO₂
  • Molecular Weight : 235.32 g/mol
  • IUPAC Name : Ethyl 2-(methylaminomethyl)-3-(4-methylphenyl)propanoate
  • CAS Number : 886366-02-5

Synthesis

The synthesis of this compound typically involves the esterification of 2-methylaminomethyl-3-p-tolyl-propionic acid with ethanol, often catalyzed by sulfuric or hydrochloric acid. The reaction conditions generally include refluxing in organic solvents such as toluene or dichloromethane for several hours .

This compound acts by interacting with specific molecular targets, such as enzymes and receptors. It can function as an inhibitor or activator , modulating various biochemical pathways. The precise molecular targets and pathways depend on the application context, which may include enzyme-substrate interactions and protein-ligand binding studies .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair processes. This inhibition can potentially lead to increased sensitivity of cancer cells to chemotherapeutic agents .
  • Neuroprotective Effects : In studies involving neurotoxins, this compound demonstrated protective effects against neuronal damage by modulating neurotransmitter levels and exhibiting antioxidant properties .

Case Studies

  • Cancer Research : In a study examining the effects of various PARP inhibitors, this compound was compared with other compounds for its ability to inhibit PARP1 and TNKS1/2 activities. The compound showed significant inhibitory potency with IC50 values in the low nanomolar range, indicating its potential as a therapeutic agent in cancer treatment .
  • Neuroprotection : Another study focused on the neuroprotective effects of the compound against MPTP-induced neurotoxicity in rodent models. Results indicated that pre-treatment with this compound significantly reduced dopamine depletion and improved metabolic profiles in the brain, suggesting its utility in treating neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameBiological ActivityIC50 (nM)
This compoundPARP1 Inhibition673
Ethyl 2-methylaminomethyl-3-phenyl-propionatePARP1 Inhibition850
Ethyl 2-methylaminomethyl-3-p-chlorophenyl-propionateTNKS1 Inhibition600

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ethyl 2-methylaminomethyl-3-p-tolyl-propionate, and how do reaction conditions influence product yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions using precursors like ethyl cyanoacetate and arylhydrazonopropanals. For example, in analogous reactions, acetic acid with ammonium acetate at 80–100°C yields distinct products depending on stoichiometry and reaction time . Optimization requires monitoring via TLC or HPLC to track intermediate formation. Adjusting solvent polarity (e.g., ethanol vs. acetonitrile) can improve solubility and reduce side reactions.

Q. How should researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR to confirm the presence of the methylaminomethyl group and p-tolyl substituent. Compare chemical shifts with analogs like ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate (δ 2.35 ppm for methyl groups adjacent to aromatic rings) .
  • GC/MS or LC-MS : For purity assessment, employ methods similar to those used for ethyl-3(2-furyl)-propanoate (GC retention time ~14.85 min, EI-MS fragmentation patterns) .
  • Elemental Analysis : Verify %C, %H, %N against theoretical values (e.g., C16H17NO2: C 75.27%, H 6.71%, N 5.49%) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or MS fragments) be resolved during structural elucidation?

  • Methodological Answer : Discrepancies often arise from stereochemistry or solvent effects. For example:

  • Dynamic NMR : Detect rotational barriers in methylaminomethyl groups by variable-temperature ¹H NMR.
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to validate proposed conformers .

Q. What analytical strategies are effective for identifying and quantifying trace impurities in this compound?

  • Methodological Answer : Follow USP guidelines for related amines:

  • HPLC-UV/DAD : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% TFA in water/acetonitrile. Monitor at 254 nm for aromatic impurities .
  • LC-MS/MS : For low-abundance impurities, employ MRM transitions (e.g., m/z 255 → 237 for the parent ion) with a detection limit of ≤0.1% .
  • Derivatization : Enhance sensitivity for amines using 2,4-dinitrophenylhydrazine (DNPH) or Girard’s reagent T .

Q. How do computational models predict the pharmacokinetic and toxicity profiles of this compound?

  • Methodological Answer : Use ADMET prediction tools with parameters from PubChem:

  • LogP : Experimental value ~3.54 indicates moderate lipophilicity, suggesting potential blood-brain barrier penetration .
  • AMES Test : Predict mutagenicity via QSAR models (e.g., ProTox-II) using SMILES input (CC(CS)C(=O)O for analogs) .
  • CYP450 Metabolism : Simulate hepatic clearance using docking studies (e.g., AutoDock Vina) against CYP3A4 and CYP2D6 isoforms.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methylaminomethyl-3-p-tolyl-propionate
Reactant of Route 2
Ethyl 2-methylaminomethyl-3-p-tolyl-propionate

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